molecular formula C9H12N2O3 B1327148 4-ethoxy-N-methyl-2-nitroaniline CAS No. 61679-18-3

4-ethoxy-N-methyl-2-nitroaniline

Cat. No. B1327148
CAS RN: 61679-18-3
M. Wt: 196.2 g/mol
InChI Key: DTJXSLYJMZSTII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives can involve multiple steps, including acetylation, nitration, and reduction processes. For example, 2-nitro-4-methoxyaniline, an important intermediate of omeprazole, was synthesized from 4-methoxyaniline through a series of reactions with a final yield of 71%, which is an improvement over previous methods . Similarly, N-methyl-5-methoxyl-2-nitroaniline was synthesized from 5-chloro-2-nitroaniline through substitution, acetylation, methylation, and deacetylation steps . These methods highlight the complexity and the multi-step nature of synthesizing nitroaniline derivatives.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystalline complex formed by 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide with 5-iodocytidylyl (3'-5')guanosine. The structure was solved to atomic resolution, revealing that nitroaniline molecules stack above and below guanine-cytosine pairs in a duplex structure . This indicates that nitroaniline derivatives can interact strongly with other molecules, which is important for understanding their behavior in various chemical contexts.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including photosubstitution reactions. For instance, 4-nitroanisole photoreacts with n-hexylamine and ethyl glycinate, leading to regioselective methoxy and nitro group photosubstitutions . Another study showed that 4-nitroveratrole is photosubstituted with n-hexylamine to yield two isomeric anilines through different reaction pathways . These studies demonstrate the reactivity of nitroaniline derivatives under photochemical conditions and the possibility of multiple reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be inferred from their molecular structures and the types of reactions they undergo. For example, the ability to form crystalline complexes suggests that these compounds can have significant intermolecular interactions, which could affect their solubility and crystallization behavior . The reactions they undergo, such as photosubstitution, indicate that they can be sensitive to light and may have specific reactivity patterns depending on the substituents present on the aromatic ring .

Scientific Research Applications

Spectrophotometric Determination

4-ethoxy-N-methyl-2-nitroaniline, along with other nitroanilines, has been utilized in the spectrophotometric determination of certain compounds. For instance, 2-Methyl-4-nitroaniline was employed as a spectrophotometric reagent for the determination of ethinylestradiol, leveraging the absorbance measurements of the reaction product obtained from the coupling of diazotized nitroaniline with ethinylestradiol. This method proved to be simple, rapid, and allowed selective determination of the analyte in oral contraceptive formulations (Teixeira et al., 2011).

Molecularly Imprinted Fluorescent Sensor

4-nitroaniline derivatives, closely related to 4-ethoxy-N-methyl-2-nitroaniline, have been used to create novel molecularly imprinted fluorescent sensors. These sensors are highly sensitive and selective for detecting nitroaniline compounds in water, showcasing high fluorescence intensity and excellent sensitivity. Such applications underscore the importance of these compounds in environmental monitoring and industrial wastewater management (Xie et al., 2020).

Synthesis of Insensitive Explosives

N-Methyl-4-nitroaniline, which shares structural similarities with 4-ethoxy-N-methyl-2-nitroaniline, is known for its application in lowering the melting temperature of energetic materials during the synthesis of insensitive explosives. This chemical serves a crucial role in the synthesis of various compounds, including dyes, antioxidants, pharmaceuticals, and gasoline, and is used in gum inhibitors, poultry medicines, and as a corrosion inhibitor (Viswanath et al., 2018).

Aerobic Degradation Studies

Studies have explored the aerobic degradation of N-Methyl-4-nitroaniline by certain bacterial strains. These studies provide insights into the environmental impact and degradation pathways of nitroaniline compounds, emphasizing their role in bioremediation and environmental sustainability (Khan et al., 2013).

properties

IUPAC Name

4-ethoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJXSLYJMZSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649434
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-methyl-2-nitroaniline

CAS RN

61679-18-3
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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